molecular formula C7H5Cl2NO B1625049 2,4-Dichloro-6-methylnicotinaldehyde CAS No. 91591-72-9

2,4-Dichloro-6-methylnicotinaldehyde

Cat. No.: B1625049
CAS No.: 91591-72-9
M. Wt: 190.02 g/mol
InChI Key: QUHJCWDZCMZQFW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylnicotinaldehyde is a chemical compound . It has a molecular formula of C7H5Cl2NO and a molecular weight of 190.02 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinaldehyde core with two chlorine atoms and one methyl group attached .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the sources I found .

Scientific Research Applications

Chromogenic Reactions and Assay Development

  • A study by Gérard-Monnier et al. (1998) discusses the development of a colorimetric assay for lipid peroxidation, using chromogenic reactions with malondialdehyde and 4-hydroxyalkenals. This methodology could be relevant for designing assays involving 2,4-Dichloro-6-methylnicotinaldehyde if it participates in similar chromogenic reactions (Gérard-Monnier et al., 1998).

Domino Reactions for Synthesizing Complex Molecules

  • Research by Bello et al. (2010) highlights the use of domino reactions involving salicylic aldehydes for synthesizing functionalized chromenes and quinolines. This suggests that compounds like this compound could be used in complex synthesis pathways to create a variety of bioactive molecules (Bello et al., 2010).

Oxidation of Primary Alcohols

  • A method for the efficient oxidation of primary alcohols to aldehydes mediated by oxoammonium salts is described by Einhorn et al. (1996). This process has implications for the modification or functionalization of molecules like this compound in synthetic chemistry applications (Einhorn et al., 1996).

Anaerobic Transformation of Halogenated Aromatic Aldehydes

  • Neilson et al. (1988) studied the anaerobic transformation of halogenated aromatic aldehydes, focusing on their reduction and oxidation. Such studies could provide a basis for understanding how compounds like this compound might be transformed in environmental or biological systems (Neilson et al., 1988).

Photocatalytic Oxidation Processes

  • Higashimoto et al. (2009) investigated the selective photocatalytic oxidation of benzyl alcohol derivatives to aldehydes using molecular oxygen on titanium dioxide under visible light. This study indicates potential applications in using photocatalysis for the modification or degradation of chemicals like this compound (Higashimoto et al., 2009).

Mechanism of Action

The mechanism of action for 2,4-Dichloro-6-methylnicotinaldehyde is not specified in the sources I found .

Future Directions

The future directions for research and applications involving 2,4-Dichloro-6-methylnicotinaldehyde are not specified in the sources I found .

Properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHJCWDZCMZQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460134
Record name 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-72-9
Record name 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMSO (14.2 mL, 200 mmol) was added to a stirred solution of oxalyl chloride (8.7 mmol, 99 mmol) in dichloromethane (100 mL) at −70° C. After 15 min, alcohol (11′) (6.40 g, 33.3 mmol) in dichloromethane (25 mL) was added, followed by triethylamine (56 mL), and the mixture was allowed to warm to room temperature and stirred for 1 h. The mixture was washed with aqueous sodium bicarbonate (75 mL), dried (MgSO4), and concentrated under vacuum. The residue was purified by column chromatography (elution with 10% ethyl acetate in hexanes) to afford 5.00 g (78%) of (12′) as a pale yellow oil which solidified on standing: LCMS (MH+, 190), Rf 0.48 (20% ethyl acetate in hexanes).
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
8.7 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

DMSO (14.2 mL, 200 mmol) was added to a stirred solution of oxalyl chloride (8.7 mmol, 99 mmol) in dichloromethane (100 mL) at −70° C. After 15 min, alcohol (10) (6.40 g, 33.3 mmol) in dichloromethane (25 mL) was added, followed by triethylamine (56 mL). The mixture was allowed to warm to room temperature and was stirred for 1 hour. The mixture was washed with aqueous sodium bicarbonate (75 mL), dried (MgSO4), and concentrated under vacuum. The residue was purified by column chromatography (elution with 10% ethyl acetate in hexanes) to afford 5.00 g (78%) of (11) as a pale yellow oil which solidified on standing: LCMS (MH+, 190), Rf 0.48 (20% ethyl acetate in hexanes).
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
8.7 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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